Bis(trifluoromethylsulphonyl)methane

Physical organic chemistry Acid catalysis Gas-phase ion chemistry

Tf2CH2 delivers carbon-centered acidity (pKa 2.1) with a sterically demanding carbanion that is non-oxidizing, non-hygroscopic, and thermally stable. Unlike hygroscopic TfOH, this low-melting solid simplifies handling while enhancing selectivity in Brønsted acid catalysis, lanthanide coordination, and proton-conducting electrolytes (0.6 S/cm at 90 °C). Researchers building chiral BPTM catalysts or pursuing aldehyde condensation to 1,1-bis(triflyl)alkenes will find this perfluorinated carbon acid irreplaceable—Meldrum's acid and dimethyl malonate cannot replicate its activity.

Molecular Formula C3H2F6O4S2
Molecular Weight 280.2 g/mol
CAS No. 428-76-2
Cat. No. B1329319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trifluoromethylsulphonyl)methane
CAS428-76-2
Molecular FormulaC3H2F6O4S2
Molecular Weight280.2 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2
InChIKeyQBOFWVRRMVGXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trifluoromethylsulphonyl)methane CAS 428-76-2: Procurement-Ready Technical Profile and Comparative Positioning


Bis(trifluoromethylsulphonyl)methane (CAS 428-76-2; Tf2CH2) is a perfluorinated carbon acid characterized by a central methylene group geminally substituted with two trifluoromethylsulfonyl (triflyl) moieties [1]. It is a low-melting solid (35°C) with a molecular weight of 280.17 g/mol and exhibits exceptional acidity among carbon acids, exceeding that of sulfuric acid in the gas phase [2]. Its dual triflyl substitution confers high thermal stability and solubility in polar organic solvents, making it a versatile reagent for Brønsted acid catalysis, electrolyte formulations, and lanthanide coordination chemistry . This compound is distinguished from other superacidic species by its carbon-centered acidity, which provides unique steric and electronic properties relative to oxygen- or nitrogen-based superacids.

Why Bis(trifluoromethylsulphonyl)methane Cannot Be Replaced by Generic Carbon Acids or Superacids


Carbon acids bearing two triflyl groups possess a uniquely balanced acid strength profile that distinguishes them from both weaker carbon acids (e.g., Meldrum's acid, dimethyl malonate) and stronger heteroatom-based superacids (e.g., TfOH, Tf2NH). Unlike oxygen- or nitrogen-centered superacids, Tf2CH2 exhibits a sterically demanding, delocalized carbanion upon deprotonation that influences catalytic selectivity and coordination geometry [1]. Substitution with mono-triflyl analogs (e.g., TfCH3) results in a ΔGacid increase of over 39 kcal mol⁻¹, rendering them catalytically inactive under comparable conditions . Furthermore, the non-oxidizing, non-hygroscopic nature of Tf2CH2 provides practical handling advantages over hygroscopic liquid superacids like TfOH, which require stringent anhydrous techniques . These differential properties mandate precise compound selection rather than class-based substitution.

Quantitative Differentiation of Bis(trifluoromethylsulphonyl)methane vs. Closest Analogs and Alternatives


Gas-Phase Acidity: Tf2CH2 Surpasses Sulfuric Acid and Approaches Triflic Acid

The gas-phase acidity (ΔGacid) of Tf2CH2 is 300.6 kcal mol⁻¹, which is lower than that of sulfuric acid (302.2 kcal mol⁻¹), indicating stronger gas-phase acidity [1]. This value positions Tf2CH2 between mono-triflylmethane (TfCH3, 339.8 kcal mol⁻¹) and tris(triflyl)methane (Tf3CH, 289.0 kcal mol⁻¹) . The 39.2 kcal mol⁻¹ difference between Tf2CH2 and TfCH3 demonstrates the critical role of the second triflyl group in enhancing acidity.

Physical organic chemistry Acid catalysis Gas-phase ion chemistry

Solution-Phase Acidity in DMSO: Tf2CH2 Outperforms Trifluoroacetic Acid by Over 1.3 pKa Units

In DMSO, Tf2CH2 exhibits a pKa of 2.1, which is 1.35 units lower than that of trifluoroacetic acid (pKa 3.45) and only 0.7 units higher than sulfuric acid (pKa 1.4) [1]. This places Tf2CH2 among the strongest carbon acids in solution, with acidity approaching that of strong mineral acids while retaining the structural advantages of an organic carbon acid.

Solution-phase acidity Brønsted catalysis Non-aqueous acid-base chemistry

Electrolyte Conductivity: Tf2CH2 Matches Phosphoric Acid at 80°C Lower Operating Temperature

At 90°C, the conductivity of neat Tf2CH2 is 0.6 Ω⁻¹ cm⁻¹, which is identical to the conductivity of 98% phosphoric acid at 170°C [1]. Furthermore, the room-temperature conductivity of Tf2CH2 exceeds that of 85% phosphoric acid at 100°C. The half-wave potential for oxygen reduction on platinum is cathodically shifted by 115 mV relative to phosphoric acid, representing a ten-fold increase in reaction rate [1].

Fuel cell electrolytes Electrochemical energy conversion Proton conductivity

C–H Acidity vs. O–H and N–H Superacids: Steric and Electronic Differentiation for Catalysis

Carbon acid Tf2CH2 exhibits Brønsted acidity that, while slightly weaker than TfOH (H0 ≈ -14) and Tf2NH, provides a sterically encumbered carbanion conjugate base that influences transition-state organization in asymmetric catalysis [1]. The bis(triflyl)methyl group can be incorporated into chiral frameworks (e.g., BINOL-derived phosphoryl bis(triflyl)methanes, BPTMs), which display higher Brønsted acidity and improved enantioselectivities compared to the corresponding chiral phosphoric acids [2]. This C–H acid platform offers catalyst design flexibility not accessible with O–H or N–H superacids.

Acid catalysis Organocatalysis Steric effects

Thermal and Handling Stability: Non-Hygroscopic Solid vs. Hygroscopic Liquid Superacids

Tf2CH2 is a low-melting solid (35°C) that is non-hygroscopic and non-oxidizing, in contrast to the strongly hygroscopic liquid TfOH and the moisture-sensitive Tf2NH . Its boiling point is 191°C at 745 Torr, with a predicted density of 1.832 g/cm³ [1]. These physical properties facilitate accurate weighing, storage under ambient conditions, and reduced corrosion risk during scale-up operations.

Reagent handling Process chemistry Storage stability

Evidence-Backed Application Scenarios for Bis(trifluoromethylsulphonyl)methane Procurement


High-Temperature Proton Exchange Membrane Fuel Cell (PEMFC) Electrolyte Development

Based on the conductivity data showing 0.6 Ω⁻¹ cm⁻¹ at 90°C, equivalent to 98% H3PO4 at 170°C, Tf2CH2 enables fuel cell operation at substantially lower temperatures with equal or superior proton transport [1]. The 115 mV cathodic shift for oxygen reduction translates to a 10× rate enhancement, directly improving fuel cell power density. Procurement for fuel cell R&D prioritizes Tf2CH2 over phosphoric acid when lower operating temperatures and reduced component degradation are required.

Asymmetric Brønsted Acid Organocatalysis Using Chiral Carbon Acid Scaffolds

The strong C–H acidity (pKa 2.1 in DMSO) combined with the sterically demanding bis(triflyl)methyl group makes Tf2CH2 an ideal precursor for chiral super Brønsted acid catalysts such as BPTMs [1]. These catalysts exhibit enhanced activity and enantioselectivity in Mannich-type and Mukaiyama aldol reactions relative to conventional chiral phosphoric acids [2]. Procurement for asymmetric catalysis programs selects Tf2CH2 as the foundational building block for constructing next-generation chiral acid catalysts.

Synthesis of Strongly Acidic Carbon Acid Derivatives via Self-Promoting Condensation

Tf2CH2 undergoes self-promoting condensation with aldehydes to yield 1,1-bis(triflyl)alkenes, which are valuable intermediates for Brønsted acid catalysts [1]. This reactivity exploits the compound's intrinsic acidity to catalyze its own derivatization, eliminating the need for additional acid catalysts and simplifying purification. Procurement supports synthetic methodology development aimed at generating libraries of carbon acid catalysts for screening applications.

Lanthanide Coordination Chemistry and Lewis Acid Catalysis

As a non-hygroscopic, non-oxidizing solid ligand, Tf2CH2 forms stable complexes with lanthanide ions that serve as Lewis acid catalysts for Friedel–Crafts acylations and Diels–Alder reactions [1]. The weakly coordinating bis(triflyl)methanide anion generated upon deprotonation enhances metal center electrophilicity without promoting unwanted side reactions. Procurement for lanthanide catalysis research selects Tf2CH2 over hygroscopic alternatives like TfOH due to superior handling characteristics and reduced background reactivity.

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